N-(1,1-dioxidotetrahydro-3-thienyl)-4-morpholinecarbothioamide
Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-4-morpholinecarbothioamide, commonly known as DTT, is a chemical compound that has gained significant attention in scientific research. It is a potent reducing agent that has been widely used in the laboratory for various applications.
Mechanism of Action
DTT acts as a reducing agent by donating electrons to disulfide bonds, resulting in the breakage of the bond. The reducing power of DTT is due to the presence of a thiol group (-SH), which readily donates electrons to disulfide bonds. The mechanism of action of DTT is similar to that of other reducing agents such as beta-mercaptoethanol and tris(2-carboxyethyl)phosphine (TCEP).
Biochemical and Physiological Effects:
DTT has several biochemical and physiological effects. It is known to disrupt the disulfide bonds in proteins, leading to denaturation and loss of function. DTT can also interfere with the activity of enzymes that require disulfide bonds for proper function. Moreover, DTT can reduce the oxidized form of glutathione, leading to an increase in the reduced form of glutathione, which is essential for maintaining cellular redox balance.
Advantages and Limitations for Lab Experiments
DTT has several advantages for laboratory experiments. It is a potent reducing agent that can efficiently reduce disulfide bonds in proteins. Moreover, DTT is stable and can be stored for an extended period. However, DTT has some limitations. It is sensitive to air and moisture and can be oxidized to form DTT disulfide, which is inactive. Therefore, DTT should be stored in a dry and air-free environment.
Future Directions
For DTT include developing new reducing agents, investigating the effect of DTT on protein-protein interactions, and developing new drugs and diagnostic tools.
Scientific Research Applications
DTT has been used in various scientific research applications, including biochemistry, molecular biology, and cell biology. It is commonly used to reduce disulfide bonds in proteins, which is essential for protein folding and stability. DTT is also used to reduce the oxidized form of glutathione, a critical antioxidant in cells. Moreover, DTT is used to reduce the disulfide bonds in antibodies, which is required for their proper function.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)morpholine-4-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S2/c12-16(13)6-1-8(7-16)10-9(15)11-2-4-14-5-3-11/h8H,1-7H2,(H,10,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTSDLULPYTFCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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